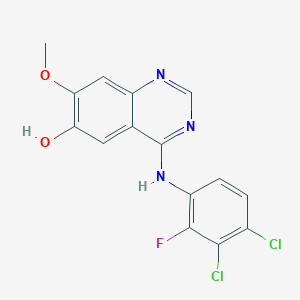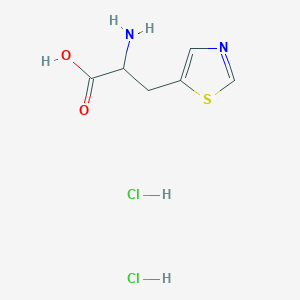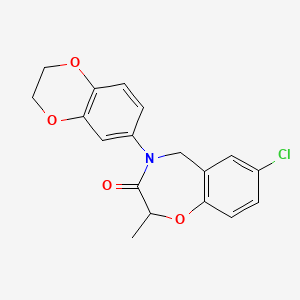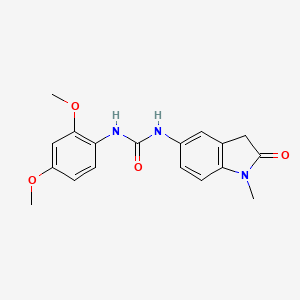
4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
The primary target of the compound 4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
This compound interacts with its target, the EGFR, by binding to it . This binding inhibits the activity of the EGFR tyrosine kinase, which in turn blocks the downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
The compound this compound affects several biochemical pathways. By inhibiting EGFR, it impacts the downstream signaling pathways such as the PI3K/Akt/mTOR pathway and the RAS/RAF/MEK/ERK pathway . These pathways are crucial for cell proliferation, survival, and differentiation. Therefore, the inhibition of these pathways can lead to the suppression of tumor growth .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of cancer cell growth induced by over-expression of EGFR . It also prevents the development of drug resistance caused by mutation of a tyrosine kinase .
Análisis Bioquímico
Biochemical Properties
It is known that this compound is a pan-human epidermal growth factor receptor (HER) inhibitor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the HER signaling pathway.
Cellular Effects
In cellular contexts, 4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol has been shown to inhibit the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the epidermal growth factor receptor (EGFR), inhibiting its activity . This inhibition can lead to changes in gene expression and potentially disrupt the normal function of cells.
Propiedades
IUPAC Name |
4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FN3O2/c1-23-12-5-10-7(4-11(12)22)15(20-6-19-10)21-9-3-2-8(16)13(17)14(9)18/h2-6,22H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTQHBBUSNGMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2620853.png)

![3-{6-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B2620857.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2620858.png)
![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2620860.png)
![N-methoxy-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2620862.png)
![1-(3,4-Dimethylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2620863.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-nitrobenzamide](/img/structure/B2620866.png)
![[4-(2-Furylcarbonyl)piperazino][6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl]methanone](/img/structure/B2620867.png)

![N-[2-Cyano-1-(dimethylamino)propan-2-yl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2620873.png)
![1-methyl-3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2620874.png)